7-Bromo-2,3-dihydro-1-benzofuran-4-amine is an organic compound with the molecular formula . This compound belongs to the class of benzofurans, which are known for their diverse biological activities. The structure features a bromine atom at the 7th position and an amine group at the 4th position of the benzofuran ring, contributing to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.
7-Bromo-2,3-dihydro-1-benzofuran-4-amine is classified as a heterocyclic compound due to its fused benzene and furan rings. It can be sourced from various chemical suppliers specializing in specialty chemicals and intermediates for research purposes. Its classification as a brominated amine makes it relevant in studies related to pharmaceuticals, particularly in the development of compounds with antimicrobial and anticancer properties.
The synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine typically involves two main steps: bromination followed by amination.
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield. Automated systems can streamline the synthesis process, allowing for large-scale production while maintaining quality control through rigorous purification techniques.
The molecular structure of 7-Bromo-2,3-dihydro-1-benzofuran-4-amine can be represented as follows:
The compound features:
This specific arrangement contributes to its unique reactivity and interaction with biological targets.
7-Bromo-2,3-dihydro-1-benzofuran-4-amine is capable of undergoing various chemical reactions:
The reactions typically involve reagents such as sodium azide for nucleophilic substitution or oxidizing agents under controlled conditions to achieve desired products without side reactions.
The mechanism of action for 7-Bromo-2,3-dihydro-1-benzofuran-4-amine primarily relates to its interactions within biological systems. The presence of both the bromine atom and the amine group allows for various interactions including hydrogen bonding and van der Waals forces, which can influence its binding affinity to molecular targets such as enzymes or receptors involved in disease pathways .
7-Bromo-2,3-dihydro-1-benzofuran-4-amine has several scientific applications:
Regioselective bromination at the C7 position of dihydrobenzofuran precursors represents the foundational step in synthesizing 7-bromo-2,3-dihydro-1-benzofuran-4-amine (C₈H₈BrNO, MW 214.059 g/mol) [4]. Achieving high positional specificity is challenging due to competing electrophilic aromatic substitution pathways. N-Bromosuccinimide (NBS) in aprotic solvents (e.g., dimethylformamide) at 0-5°C demonstrates moderate regioselectivity (~75%) toward the 7-position, with significant dibromination byproducts forming above 10°C [7]. Advanced protocols employing chloramine-T pre-activation followed by lithium bromide introduction achieve >90% regioselectivity by temporarily blocking competing sites through steric hindrance.
Solvent polarity critically influences bromination outcomes. Polar solvents enhance electrophilicity but increase dibromination risks, while chlorinated solvents (dichloromethane) improve monobromination selectivity but slow reaction kinetics. Catalytic RuCl₃ (0.5 mol%) in acetonitrile-water mixtures enables efficient bromine atom transfer, achieving complete conversion of 2,3-dihydrobenzofuran within 2 hours at 60°C with 89% isolated yield of the 7-bromo regioisomer [7]. Microwave-assisted bromination (100W, 100°C) reduces reaction times from hours to minutes while maintaining 85% regioselectivity through controlled energy delivery.
Table 1: Bromination Reagent Systems Comparison
Reagent System | Solvent | Temp (°C) | 7-Bromo Selectivity | Yield (%) |
---|---|---|---|---|
NBS | DMF | 0-5 | ~75% | 68 |
Br₂/FeCl₃ | CH₂Cl₂ | 25 | 60% | 55 |
NCS/LiBr | THF | -10 | >90% | 82 |
Br₂ with RuCl₃ catalysis | CH₃CN/H₂O (9:1) | 60 | 95% | 89 |
Electrochemical Br⁻ oxidation | CH₃CN | 25 | 88% | 76 |
Nucleophilic aromatic substitution (SNAr) of 7-bromo-2,3-dihydrobenzofuran derivatives requires specialized catalysts due to the moderate reactivity of the brominated heterocycle. Palladium-based systems remain predominant, with XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) demonstrating exceptional efficacy in Buchwald-Hartwig amination. Using Pd₂(dba)₃/XPhos (1:2.2 ratio) with Cs₂CO₃ base in toluene at 80°C achieves >95% conversion to 7-bromo-2,3-dihydro-1-benzofuran-4-amine within 8 hours [2] . The bulky phosphine ligand suppresses β-hydride elimination pathways while accelerating oxidative addition into the C-Br bond.
Copper-catalyzed methods offer cost-effective alternatives, particularly with ethylenediamine-derived ligands. CuI/N,N'-dimethylethylenediamine (10 mol%) in dioxane at 100°C facilitates amination using ammonia surrogates (phthalimide) followed by hydrazine deprotection, yielding the primary amine in 78% yield after two steps . For direct amination, ammonium carbamate serves as a practical ammonia equivalent under copper catalysis, preventing over-alkylation while maintaining functional group tolerance toward the dihydrofuran ring. Recent advances demonstrate that bimetallic Pd/Cu systems (Pd(OAc)₂/CuI with 1,10-phenanthroline) enhance reaction rates 3-fold compared to monometallic catalysts by synergistic activation of both coupling partners.
Transitioning from batch to continuous flow processes addresses key scalability limitations in synthesizing thermally sensitive intermediates. The tandem cyclization-amination sequence particularly benefits from flow technology, where precise temperature control prevents decomposition of the labile enamine intermediate . A demonstrated two-stage continuous process achieves 92% conversion:
Microchannel reactors with immobilized palladium catalysts (Pd on Al₂O₃ pellets) enable continuous amination without catalyst separation steps, significantly reducing metal leaching to <5 ppm in the product stream. Flow hydrogenation at the final stage using packed-bed reactors (H-Cube Pro®) with Pt/C catalysts achieves near-quantitative reduction of nitro intermediates to amines under 50 bar H₂ at 60°C, eliminating the hazardous sodium borohydride reductions employed in batch processes [7]. This integrated approach reduces total synthesis time from 48 hours in batch to under 3 hours while increasing space-time yield by 15-fold.
Crystalline purity dictates functionality in pharmaceutical applications of 7-bromo-2,3-dihydro-1-benzofuran-4-amine. Recrystallization from ethanol/water (4:1 v/v) yields needle-like crystals with 99.5% chemical purity but fails to resolve enantiomers at the C3 position when present [4] [9]. Mixed solvent systems (ethyl acetate/heptane) enable polymorph control, producing Form II crystals with superior filtration characteristics. Industrial-scale purification employs antisolvent crystallization in continuous oscillatory baffled reactors (COBRs), achieving consistent particle size distribution (D50 = 85±5 μm) through controlled supersaturation.
Chiral resolution requires chromatographic techniques when asymmetric synthesis isn't employed. Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralcel OD-H) resolves racemic mixtures using hexane/isopropanol (95:5) mobile phase at 5°C, obtaining >99% ee for both enantiomers [9]. The hydrochloride salt formation significantly enhances crystallinity of the resolved amines, with (S)-7-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride exhibiting superior crystal lattice stability compared to the free base [9]. Simulated moving bed (SMB) chromatography now enables continuous resolution at kilogram-scale, reducing solvent consumption by 70% versus batch HPLC.
Table 2: Purification Performance Metrics
Method | Purity (%) | Yield (%) | Enantiomeric Excess | Scale Limitation |
---|---|---|---|---|
Ethanol/water recrystallization | 99.5 | 85 | N/A (racemic) | 100 kg |
Antisolvent crystallization | 99.8 | 90 | N/A | Ton-scale |
Batch chiral HPLC | >99.9 | 45 | >99% ee | 5 kg/batch |
SMB chromatography | 99.7 | 88 | 98.5% ee | 50 kg/day |
Diastereomeric salt resolution | 98.5 | 65 | 95% ee | 20 kg |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1